molecular formula C24H20N4O3S2 B6555348 3-benzyl-2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040669-20-2

3-benzyl-2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6555348
CAS No.: 1040669-20-2
M. Wt: 476.6 g/mol
InChI Key: CMTOIQRLCGUCOK-UHFFFAOYSA-N
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Description

Its structure includes:

  • Thienopyrimidinone core: A fused bicyclic system combining thiophene and pyrimidinone rings, providing a planar scaffold for molecular interactions.
  • 3-Benzyl substitution: Enhances lipophilicity and may influence receptor binding .
  • 2-Sulfanyl group: Modified with a [3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl substituent. The 1,2,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding capacity, while the 4-ethoxyphenyl group increases electron density and steric bulk .

Properties

IUPAC Name

3-benzyl-2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S2/c1-2-30-18-10-8-17(9-11-18)22-26-20(31-27-22)15-33-24-25-19-12-13-32-21(19)23(29)28(24)14-16-6-4-3-5-7-16/h3-13H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTOIQRLCGUCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-benzyl-2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H22N4O2S
  • Molecular Weight : 398.50 g/mol

This compound contains multiple active functional groups that contribute to its biological activity, including the thieno-pyrimidine core and oxadiazole moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : The presence of the oxadiazole ring is known to enhance antimicrobial properties. Studies have shown that derivatives containing oxadiazole exhibit significant activity against various pathogens.
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines. This suggests potential use in treating inflammatory diseases.

In Vitro Studies

Recent studies have focused on evaluating the cytotoxic effects of this compound on various cancer cell lines:

  • Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer).
Cell LineIC50 (µM)Mechanism
HepG26.1Apoptosis induction via caspase activation
MCF-77.9Cell cycle arrest and apoptosis
A5498.5Inhibition of cell proliferation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer cell lines.

Case Studies

  • Case Study on HepG2 Cells :
    • Treatment with the compound resulted in a significant increase in apoptotic cells (22.18% early apoptosis and 27.51% late apoptosis) compared to controls.
    • Activation of caspase-3 was observed at concentrations as low as 6.1 µM, indicating a strong pro-apoptotic effect.
  • Inflammatory Response Modulation :
    • In models of inflammation, compounds similar to this one have been shown to reduce levels of TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous thienopyrimidinone derivatives:

Compound Core Structure Position 3 Substituent Position 2 Substituent Position 5 Substituent Key Features
Target Compound: 3-Benzyl-2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one Benzyl [1,2,4-Oxadiazole]-CH₂S- with 4-ethoxyphenyl None High lipophilicity (ethoxyphenyl), oxadiazole for stability
3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one Allyl Benzylsulfanyl 4-Fluorophenyl Fluorine enhances electronegativity; allyl may reduce steric hindrance
2-(Benzylsulfanyl)-3-phenyl-thieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one Phenyl Benzylsulfanyl None Simpler structure; phenyl at position 3 may limit binding pocket interactions
3-Ethyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one Ethyl Sulfanyl (unmodified) Thiophen-2-yl Thiophene enhances π-π stacking; unmodified sulfanyl may reduce stability
6-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-thieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one 3,4-Difluorobenzyl [1,2,4-Oxadiazole]-CH₂- with 2-chlorophenyl None Chlorine and fluorine improve electronegativity; difluorobenzyl adds rigidity
2-[(3,5-Dimethylisoxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-allyl-thieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one Allyl [Isoxazole]-CH₂S- with 3,5-dimethyl 4-Methylphenyl Methyl groups enhance hydrophobicity; isoxazole offers metabolic resistance

Key Comparative Insights :

Substituent Effects on Bioactivity :

  • The target compound’s 4-ethoxyphenyl-oxadiazole group likely improves metabolic stability compared to simpler sulfanyl derivatives (e.g., ). This is analogous to the enhanced stability observed in 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl) derivatives .
  • Fluorine in the 4-fluorophenyl derivative may enhance membrane permeability but reduce solubility compared to the ethoxy group.

Synthetic Feasibility :

  • highlights that oxadiazole-containing compounds can be synthesized in better yields using cesium carbonate and DMF, suggesting similar conditions may apply to the target compound .

Structural Flexibility :

  • Allyl/benzyl substitutions at position 3 (e.g., vs. target compound) influence steric bulk. Benzyl groups may provide better π-stacking in receptor binding compared to allyl.

Electron-Donating vs. Electron-Withdrawing Groups :

  • The ethoxy group (electron-donating) in the target compound contrasts with the chlorine (electron-withdrawing) in , affecting electronic distribution and interaction with biological targets.

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